Enhanced Antibacterial Potency of Flomoxef (Derived from Acetic Acid, 2-[(Difluoromethyl)Thio]-) Against Nocardia spp. Compared to Other Cephalosporins
Flomoxef, an oxacephem antibiotic directly synthesized using Acetic acid, 2-[(difluoromethyl)thio]-, exhibits significantly higher potency against pathogenic Nocardia species than other cephalosporins, a differentiation directly attributable to its unique difluoromethylthioacetamido side chain [1]. In a comparative in vitro study, flomoxef was two to 50 times more active against various Nocardia strains (N. asteroides, N. farcinica, N. nova, N. brasiliensis) than 13 other tested cephalosporins [1].
| Evidence Dimension | In vitro antibacterial activity (fold-increase in potency) |
|---|---|
| Target Compound Data | Flomoxef (synthesized from Acetic acid, 2-[(difluoromethyl)thio]-) |
| Comparator Or Baseline | 13 other cephalosporins (e.g., cefotaxime, ceftazidime, latamoxef) |
| Quantified Difference | 2-fold to 50-fold greater activity |
| Conditions | Agar dilution method against 113 pathogenic Nocardia strains |
Why This Matters
This demonstrates that the Acetic acid, 2-[(difluoromethyl)thio]--derived side chain confers a unique advantage in treating infections caused by Nocardia, a niche where many standard cephalosporins are ineffective.
- [1] Yazawa K, et al. In-vitro activity of flomoxef, a new oxacephem group antibiotic, against Nocardia in comparison with other cephalosporins. J Antimicrob Chemother. 1989 Dec;24(6):921-5. PMID: 2621177. View Source
